molecular formula C7H11NO3 B176066 Allyl 3-hydroxyazetidine-1-carboxylate CAS No. 1198283-27-0

Allyl 3-hydroxyazetidine-1-carboxylate

Cat. No. B176066
M. Wt: 157.17 g/mol
InChI Key: KBWLCXMSZVKPJA-UHFFFAOYSA-N
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Description

Allyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Allyl 3-hydroxyazetidine-1-carboxylate is characterized by a four-membered nitrogen-containing heterocycle . The molecular weight of the compound is 157.17 g/mol .

Scientific Research Applications

  • Use in Medicinal Chemistry : Allyl 3-hydroxyazetidine-1-carboxylate derivatives are valuable in medicinal chemistry. A study by Glawar et al. (2013) discussed the synthesis and stability of 3-hydroxyazetidine carboxylic acids, highlighting their value as non-proteinogenic amino acid components in peptides. This positions them as useful tools for developing peptide isosteres in medicinal chemistry (Glawar et al., 2013).

  • Synthesis of Enantiopure Compounds : The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids was explored by Sajjadi and Lubell (2008). They utilized 3-allyl-azetidine derivatives to create compounds with heteroatomic side chains, highlighting the compound's versatility in creating structurally diverse and complex molecules (Sajjadi & Lubell, 2008).

  • Development of Fluorinated Beta-Amino Acids : Van Hende et al. (2009) researched the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with significant potential in medicinal chemistry. This study demonstrated the transformation of allyl 3-hydroxyazetidine-1-carboxylate into a new fluorinated heterocyclic amino acid (Van Hende et al., 2009).

  • Catalytic Reactions and Synthesis : Research by Jayakumar et al. (2015) on the palladium-catalyzed allylation of 3-OBoc-oxindoles showcased the use of allyl derivatives in catalytic reactions to synthesize compounds with potential applications in organic chemistry and drug development (Jayakumar et al., 2015).

  • Metal-Promoted Carbonyl Allylation : Alcaide et al. (2001) investigated metal-mediated carbonyl allylation, allenylation, and propargylation of azetidine-2,3-diones, providing insights into the role of allyl compounds in generating bioactive beta-lactams (Alcaide et al., 2001).

  • Electrochemical Studies : A study by Menek et al. (2004) on the electrochemical behavior of 3-allyl-4-hydroxyazobenzene provided insights into the electrochemical properties and potential applications of allyl derivatives in various chemical reactions (Menek et al., 2004).

Safety And Hazards

Allyl 3-hydroxyazetidine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the use of Allyl 3-hydroxyazetidine-1-carboxylate and similar compounds are promising. For instance, they have been used in the synthesis of baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, which displays potent anti-inflammatory activity . The development of a green and facile synthetic method for intermediates has a strong demand .

properties

IUPAC Name

prop-2-enyl 3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2,6,9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWLCXMSZVKPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625649
Record name Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 3-hydroxyazetidine-1-carboxylate

CAS RN

1198283-27-0
Record name Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, Y Zhang, X Shen - Chem Catalysis, 2021 - cell.com
tert-(Hetero)cyclobutanols are important synthetic building blocks. However, previous synthesis of these compounds has mainly focused on the nucleophilic addition of organometallic …
Number of citations: 21 www.cell.com

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